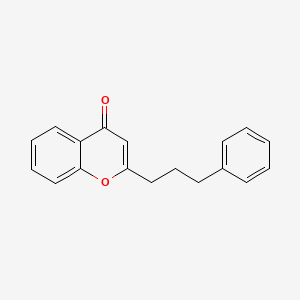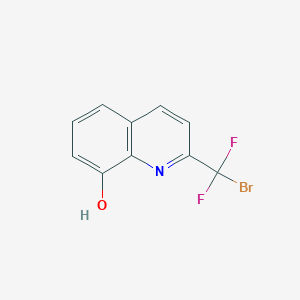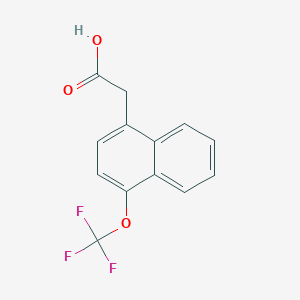
6-Chloro-N-methyl-N-phenylquinazolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-N-methyl-N-phenylquinazolin-4-amine is a chemical compound with the molecular formula C15H12ClN3 and a molecular weight of 269.73 g/mol . It is known for its unique structure, which includes a quinazoline core substituted with a chlorine atom at the 6th position, a methyl group at the nitrogen atom, and a phenyl group at the 4th position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N-methyl-N-phenylquinazolin-4-amine typically involves the reaction of 6-chloro-4-quinazolinone with N-methyl-N-phenylamine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-N-methyl-N-phenylquinazolin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its functional groups.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different substituents at the chlorine position.
Applications De Recherche Scientifique
6-Chloro-N-methyl-N-phenylquinazolin-4-amine has various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-Chloro-N-methyl-N-phenylquinazolin-4-amine involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Chloro-N-methylquinazolin-4-amine
- N-methyl-N-phenylquinazolin-4-amine
- 6-Chloroquinazolin-4-amine
Uniqueness
6-Chloro-N-methyl-N-phenylquinazolin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chlorine atom, methyl group, and phenyl group on the quinazoline core differentiates it from other similar compounds.
Propriétés
Numéro CAS |
167410-60-8 |
|---|---|
Formule moléculaire |
C15H12ClN3 |
Poids moléculaire |
269.73 g/mol |
Nom IUPAC |
6-chloro-N-methyl-N-phenylquinazolin-4-amine |
InChI |
InChI=1S/C15H12ClN3/c1-19(12-5-3-2-4-6-12)15-13-9-11(16)7-8-14(13)17-10-18-15/h2-10H,1H3 |
Clé InChI |
ZZYIWOPJNXSJRG-UHFFFAOYSA-N |
SMILES canonique |
CN(C1=CC=CC=C1)C2=NC=NC3=C2C=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![3-(4-Methoxyphenyl)-1-methyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B11851540.png)
![tert-Butyl 5-methoxy-3-methyl-1H-pyrazolo[3,4-c]pyridine-1-carboxylate](/img/structure/B11851542.png)

